Home > Products > Screening Compounds P18920 > 3-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide
3-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide -

3-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide

Catalog Number: EVT-4870548
CAS Number:
Molecular Formula: C22H23ClN4O4
Molecular Weight: 442.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide Hydrate (C13H15N3O · H2O) []

  • Compound Description: This compound consists of a 5-methyl-3-phenyl-1H-pyrazole ring substituted at the nitrogen atom with a propanamide group. The crystal structure also includes a water molecule, forming a hydrate. []

2. 6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline []

  • Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring connected to two quinoline moieties and a phenyl ring. []

3. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This compound contains a 5-chloro-3-methyl-1-phenyl-1H-pyrazole ring connected to a tetrahydropyrimidine ring. []

4. 4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-phenyloxazol-5(4H)-one (1) []

  • Compound Description: This compound, used as a precursor in the synthesis of a benzimidazole derivative, contains a 5-chloro-3-methyl-1-phenyl-1H-pyrazole ring linked to an oxazolone ring. []

5. N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide (2) []

  • Compound Description: This benzimidazole derivative is synthesized from compound (1) mentioned above. It retains the 5-chloro-3-methyl-1-phenyl-1H-pyrazole ring and incorporates a benzimidazole moiety. []

6. CDPPB [3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide] [, , , ]

  • Compound Description: CDPPB is recognized as the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype in both rats and humans. It demonstrates activity in potentiating glutamate-induced calcium release in naturally expressed mGluR5 in cultured rat astrocytes. [] Structural modifications of CDPPB have led to the development of analogs with enhanced potency and selectivity for mGluR5. [, , , ]

7. 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

  • Compound Description: VU-1545 represents a structurally optimized analog of CDPPB, designed for enhanced mGluR5 modulation. It exhibits significantly increased binding affinity (Ki = 156 ± 29 nM) and functional potency (EC50 = 9.6 ± 1.9 nM) compared to CDPPB in relevant assays. []

8. 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) []

  • Compound Description: VU-29, another analog derived from CDPPB, demonstrates high potency as an allosteric modulator of mGluR5. Patch-clamp studies in midbrain slices indicate that VU-29 selectively enhances mGluR5-mediated responses without affecting those of mGluR1. [] This selectivity is a valuable characteristic for targeted therapeutic interventions.

Properties

Product Name

3-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide

Molecular Formula

C22H23ClN4O4

Molecular Weight

442.9 g/mol

InChI

InChI=1S/C22H23ClN4O4/c1-13-5-14(2)16(4)21(6-13)31-20-8-18(7-19(9-20)27(29)30)25-22(28)15(3)11-26-12-17(23)10-24-26/h5-10,12,15H,11H2,1-4H3,(H,25,28)

InChI Key

ZTTQSPWCTXLJQW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C(C)CN3C=C(C=N3)Cl)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C(C)CN3C=C(C=N3)Cl)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.